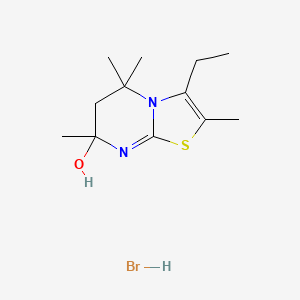
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various alkyl and hydroxyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative under controlled conditions to form the fused ring system.
Introduction of Substituents: Alkyl groups and hydroxyl groups are introduced through alkylation and hydroxylation reactions, respectively.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
科学的研究の応用
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide stands out due to its unique thiazolopyrimidine structure, which imparts distinct chemical and biological properties. Its specific substituents and hydrobromide form further differentiate it from other similar compounds.
特性
CAS番号 |
21457-29-4 |
|---|---|
分子式 |
C12H21BrN2OS |
分子量 |
321.28 g/mol |
IUPAC名 |
3-ethyl-2,5,5,7-tetramethyl-6H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol;hydrobromide |
InChI |
InChI=1S/C12H20N2OS.BrH/c1-6-9-8(2)16-10-13-12(5,15)7-11(3,4)14(9)10;/h15H,6-7H2,1-5H3;1H |
InChIキー |
VAFPLEOTZGQIRF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC2=NC(CC(N12)(C)C)(C)O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


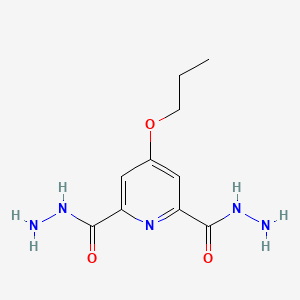
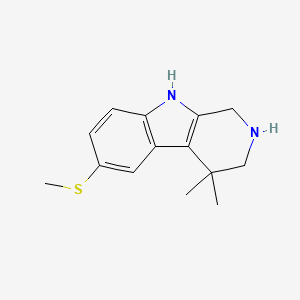
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
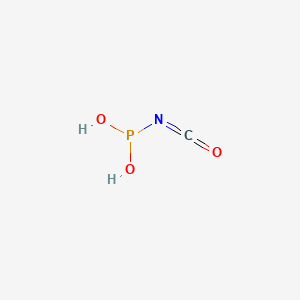
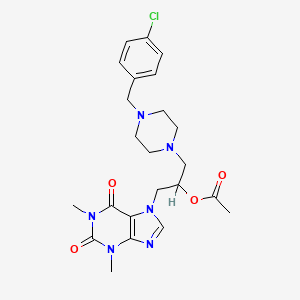
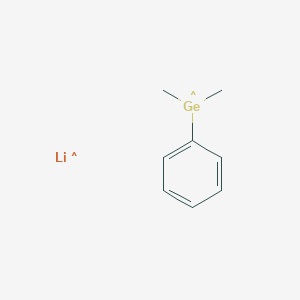
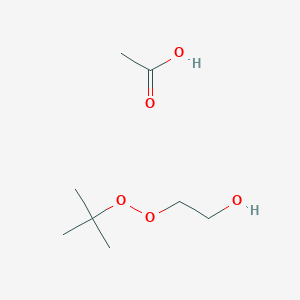

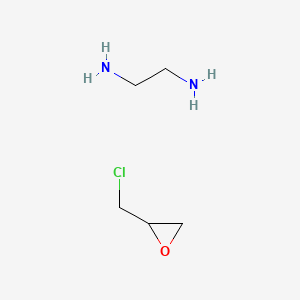
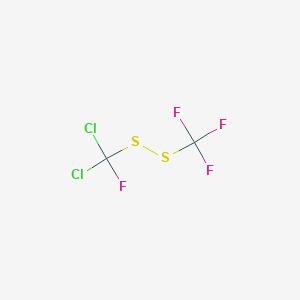

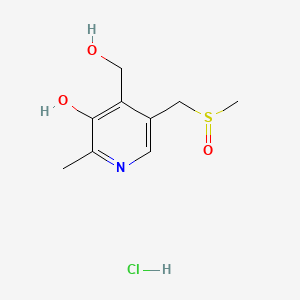
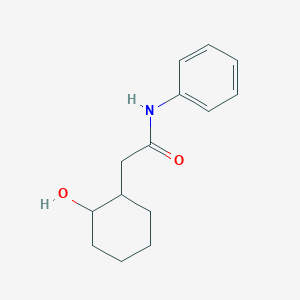
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
